Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine
Description
Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine (CAS: 649572-20-3) is a linear heptapeptide composed of seven amino acid residues: three glycines (Gly-Gly-Gly), L-tryptophan (Trp), glycine (Gly), L-glutamine (Gln), L-proline (Pro), and L-histidine (His). Its molecular formula is C₃₅H₄₆N₁₂O₁₀, with a molecular weight of 794.81414 g/mol . Key properties include:
- Hydrogen bond donors/acceptors: 14/17
- Rotatable bonds: 26
- Topological polar surface area (TPSA): 329 Ų, indicating moderate hydrophilicity .
Properties
CAS No. |
649572-20-3 |
|---|---|
Molecular Formula |
C35H46N12O10 |
Molecular Weight |
794.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[2-[[(2S)-2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C35H46N12O10/c36-12-28(49)40-15-29(50)41-16-30(51)45-24(10-19-13-39-22-5-2-1-4-21(19)22)32(53)42-17-31(52)44-23(7-8-27(37)48)34(55)47-9-3-6-26(47)33(54)46-25(35(56)57)11-20-14-38-18-43-20/h1-2,4-5,13-14,18,23-26,39H,3,6-12,15-17,36H2,(H2,37,48)(H,38,43)(H,40,49)(H,41,50)(H,42,53)(H,44,52)(H,45,51)(H,46,54)(H,56,57)/t23-,24-,25-,26-/m0/s1 |
InChI Key |
MYENWHFOKZYGCT-CQJMVLFOSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CC4=CN=CN4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, often protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group for the next coupling reaction.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity. Additionally, advancements in peptide synthesis technologies, such as microwave-assisted SPPS, can further enhance the efficiency and scalability of production.
Chemical Reactions Analysis
Types of Reactions
Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine can undergo various chemical reactions, including:
Oxidation: The tryptophan and histidine residues can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like carbodiimides or succinimidyl esters facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling pathways and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of Glycylglycylglycyl-L-tryptophylglycyl-L-glutaminyl-L-prolyl-L-histidine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. For example, the tryptophan residue may interact with serotonin receptors, influencing neurotransmission.
Comparison with Similar Compounds
Cyclo(glycyl-L-histidinyl-L-prolyl-L-glutamyl)
Structure: A cyclic tetrapeptide (cyclo[Gly-His-Pro-Glu]) with benzyl-protected histidine and glutamic acid residues during synthesis . Key Differences:
The cyclic peptide’s constrained structure enhances metabolic stability, making it more suitable for therapeutic applications, whereas the linear heptapeptide’s flexibility may facilitate interactions with larger biomolecules .
Liraglutide (CAS: 204656-20-2)
Structure: A 31-residue glucagon-like peptide-1 (GLP-1) analog modified with a hexadecanoyl side chain for prolonged action . Molecular Weight: 3751.20 g/mol . Key Differences:
Other Cyclic Peptides (e.g., 137533-07-4)
Example : L-Histidine, glycyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparaginyl-L-seryl-L-alanylglycyl-L-tyrosyl-L-leucyl-L-leucylglycyl-L-prolyl (CAS: 137533-07-4) .
Structure : A 12-residue linear peptide with alternating hydrophobic (Leu, Trp) and polar (Asn, Ser) residues.
Molecular Weight : ~1500 g/mol (estimated from formula C₆₉H₁₀₀N₁₈O₁₉).
Key Differences :
| Property | Target Heptapeptide | 12-Residue Peptide |
|---|---|---|
| Length | 7 residues | 12 residues |
| Residue Diversity | Limited (3 Gly, 1 Trp) | High (Trp, Thr, Leu, Asn, Tyr) |
| Function | Uncharacterized | Likely designed for receptor binding or enzymatic inhibition |
The inclusion of diverse residues (e.g., Thr, Tyr) in longer peptides may enhance target specificity but also increases synthetic complexity and cost .
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